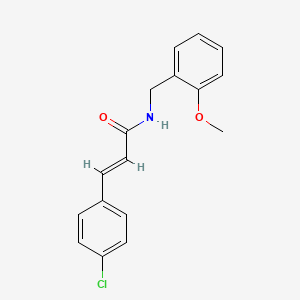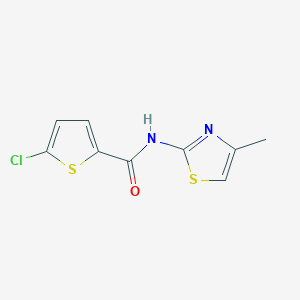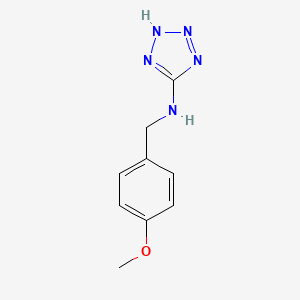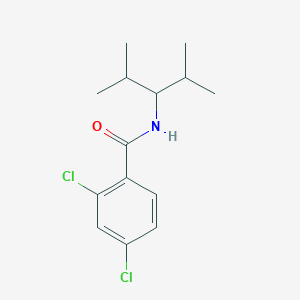
3-(4-chlorophenyl)-N-(2-methoxybenzyl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-chlorophenyl)-N-(2-methoxybenzyl)acrylamide, also known as CMBA, is a synthetic compound belonging to the class of acrylamides. It has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience.
科学研究应用
3-(4-chlorophenyl)-N-(2-methoxybenzyl)acrylamide has been shown to have a variety of potential applications in scientific research, particularly in the field of neuroscience. It has been found to be a potent and selective inhibitor of the dopamine transporter, which plays a critical role in regulating dopamine signaling in the brain. 3-(4-chlorophenyl)-N-(2-methoxybenzyl)acrylamide has also been shown to have potential applications in the treatment of Parkinson's disease, as it can increase dopamine levels in the brain.
作用机制
3-(4-chlorophenyl)-N-(2-methoxybenzyl)acrylamide acts as a competitive inhibitor of the dopamine transporter, binding to the same site as dopamine and preventing its reuptake into presynaptic neurons. This leads to an increase in extracellular dopamine levels and enhanced dopaminergic signaling in the brain.
Biochemical and Physiological Effects:
3-(4-chlorophenyl)-N-(2-methoxybenzyl)acrylamide has been shown to have a variety of biochemical and physiological effects. It has been found to increase dopamine levels in the brain, leading to enhanced dopaminergic signaling and potential therapeutic effects in Parkinson's disease. 3-(4-chlorophenyl)-N-(2-methoxybenzyl)acrylamide has also been found to have potential applications in the treatment of drug addiction, as it can reduce the rewarding effects of drugs of abuse.
实验室实验的优点和局限性
One advantage of 3-(4-chlorophenyl)-N-(2-methoxybenzyl)acrylamide is its potency and selectivity as a dopamine transporter inhibitor, making it a useful tool for studying dopamine signaling in the brain. However, its potential toxicity and limited solubility in aqueous solutions can present challenges for its use in lab experiments.
未来方向
There are several potential future directions for 3-(4-chlorophenyl)-N-(2-methoxybenzyl)acrylamide research. One area of interest is the development of more potent and selective dopamine transporter inhibitors based on the structure of 3-(4-chlorophenyl)-N-(2-methoxybenzyl)acrylamide. Another area of interest is the exploration of 3-(4-chlorophenyl)-N-(2-methoxybenzyl)acrylamide's potential therapeutic effects in other neurological disorders, such as schizophrenia and depression. Additionally, further research is needed to better understand the potential toxicity and safety concerns associated with 3-(4-chlorophenyl)-N-(2-methoxybenzyl)acrylamide and related compounds.
合成方法
3-(4-chlorophenyl)-N-(2-methoxybenzyl)acrylamide can be synthesized using a variety of methods, including the Stille coupling reaction and the Suzuki-Miyaura coupling reaction. One commonly used method involves the reaction of 4-chlorophenylboronic acid with 2-methoxybenzyl bromide in the presence of a palladium catalyst. The resulting intermediate is then reacted with acryloyl chloride to produce 3-(4-chlorophenyl)-N-(2-methoxybenzyl)acrylamide.
属性
IUPAC Name |
(E)-3-(4-chlorophenyl)-N-[(2-methoxyphenyl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO2/c1-21-16-5-3-2-4-14(16)12-19-17(20)11-8-13-6-9-15(18)10-7-13/h2-11H,12H2,1H3,(H,19,20)/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWPBHFCIODMSQW-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C=CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1CNC(=O)/C=C/C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(4-chlorophenyl)-N-(2-methoxybenzyl)prop-2-enamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N'-{[2-(1-naphthyloxy)acetyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5727418.png)
![1-(2-pyridinylmethyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B5727427.png)

![1-{4-[(4,6-dihydroxy-1,3,5-triazin-2-yl)amino]phenyl}ethanone](/img/structure/B5727442.png)


![7-[(4-chlorobenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one](/img/structure/B5727470.png)


![N-(1-methyl-4-piperidinyl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B5727483.png)
![[(2-oxo-2-{4-[(phenylsulfonyl)amino]phenyl}ethyl)thio]acetic acid](/img/structure/B5727485.png)

![N-(2-methoxy-5-methylphenyl)-N'-[2-(methylthio)phenyl]urea](/img/structure/B5727505.png)